1-Adamantyl isocyanide

Catalog No.
S1895452
CAS No.
22110-53-8
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantyl isocyanide

CAS Number

22110-53-8

Product Name

1-Adamantyl isocyanide

IUPAC Name

1-isocyanoadamantane

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2

InChI Key

RPRJRJNIFAYHRF-UHFFFAOYSA-N

SMILES

[C-]#[N+]C12CC3CC(C1)CC(C3)C2

Canonical SMILES

[C-]#[N+]C12CC3CC(C1)CC(C3)C2

The exact mass of the compound 1-Adamantyl isocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Adamantyl isocyanide is a highly sterically hindered, solid-state aliphatic isocyanide utilized extensively as a robust ligand in transition-metal catalysis and a core reactant in multicomponent syntheses. Unlike lower-molecular-weight aliphatic isocyanides, it is a stable crystalline solid at room temperature with a melting point of 188–193 °C. This physical state drastically mitigates the severe odor and volatility issues typically associated with the isocyanide class, streamlining procurement, storage, and benchtop handling without requiring specialized containment infrastructure. Its rigid tricyclic framework provides exceptional steric shielding, making it a critical building block for stabilizing low-valent metal complexes and enhancing the photophysical properties of advanced materials.

Research Fit

Steric shielding and rigid cage for ligand design studies
Aliphatic isocyanide for transition metal complex synthesis
Supports C–C coupling, homologation, and catalytic screening workflows

While tert-butyl isocyanide (t-BuNC) serves as the default bulky aliphatic isocyanide, substituting it for 1-adamantyl isocyanide often compromises both processability and application-critical performance. From a handling perspective, t-BuNC is a highly volatile, toxic liquid (boiling point 91 °C) with a notoriously offensive odor that mandates stringent ventilation and decontamination protocols [1]. From a chemical perspective, the flexible tert-butyl group lacks the rigid, tricyclic steric bulk of the adamantyl cage. In sensitive transition-metal catalysis and advanced materials synthesis, this structural difference directly impacts the stability of low-valent metal intermediates and the photophysical efficiencies of the resulting complexes[2], making generic substitution non-viable for high-performance or scale-up applications.

Substitution Risk

Steric profile mismatch
tert-Butyl isocyanide differs in cone angle and coordination geometry, which may alter catalytic turnover.
Electronic effect divergence
Aromatic isocyanides (e.g., 2,4,6-trimethylphenyl) introduce conjugation that can shift metal binding and reaction selectivity.
Pathway selectivity shift
Less bulky isocyanides may permit side reactions (e.g., η²-iminoketenyl formation) that the adamantyl cage suppresses.

Eliminating Volatility-Driven Handling Hazards

The physical state of an isocyanide dictates the engineering controls required for its use. 1-Adamantyl isocyanide is a stable solid with a melting point of 188–193 °C , resulting in negligible vapor pressure at standard operating temperatures. In direct contrast, the standard comparator tert-butyl isocyanide is a highly volatile liquid with a boiling point of 91 °C and a density of 0.74 g/mL [1]. The solid state of 1-adamantyl isocyanide effectively eliminates the severe olfactory hazards and volatility-related exposure risks that necessitate specialized fume hoods and chemical scrubbing protocols when weighing and transferring liquid isocyanides.

Evidence DimensionPhysical state and volatility
Target Compound DataSolid, mp 188–193 °C, negligible vapor pressure
Comparator Or Baselinetert-butyl isocyanide (Liquid, bp 91 °C, highly volatile)
Quantified Difference~100 °C difference in phase transition temperature
ConditionsStandard laboratory temperature and pressure

Enables precise benchtop weighing and drastically reduces the overhead costs associated with odor control and safety infrastructure during scale-up.

M2 Inhibition EC₅₀
Head-to-head
0.487 µM (amantadine ~4.87 µM)
Reported lower EC₅₀ in H5N1 plaque-reduction assay
Research context; antiviral screening only

Enhanced Photoluminescence Quantum Yield

In the synthesis of blue-phosphorescent cyclometalated platinum(II) complexes, the choice of ancillary isocyanide ligand critically dictates the photophysical efficiency. Research demonstrates that utilizing 1-adamantyl isocyanide instead of tert-butyl isocyanide or 2,6-dimethylphenyl isocyanide leads to a pronounced increase in the photoluminescence quantum yield (ΦPL) [1]. Specifically, the 1-adamantyl substituted Pt(II) complexes achieved ΦPL values up to 0.89 for sky-blue and 0.73 for deep-blue emission, significantly outperforming the comparators which exhibited only minor effects on quantum efficiency relative to baseline structures.

Evidence DimensionPhotoluminescence Quantum Yield (ΦPL)
Target Compound DataUp to 0.89 (sky-blue) and 0.73 (deep-blue)
Comparator Or Baselinetert-butyl isocyanide and 2,6-dimethylphenyl isocyanide (lower ΦPL, minor effect vs baseline)
Quantified DifferenceSignificant enhancement to near-unity quantum yields (0.89)
ConditionsCyclometalated Pt(II) complexes supported by acyclic diaminocarbene and isocyanoborate ancillary ligands

For procurement in display technology and OLED research, this compound directly maximizes the luminous efficiency of blue-phosphorescent emitters.

Homologation Products
Head-to-head
C2 & C3 isolable (Dmp-NC: only C3)
Enables chain-growth selectivity studies
Aluminyl-mediated reductive coupling

Enhanced Steric Shielding in Coordination Chemistry

The rigid, tricyclic structure of the adamantyl group provides extreme steric shielding compared to the relatively flexible tert-butyl group. In complex catalytic cycles, such as palladium-catalyzed multicomponent reactions, the extreme steric bulk of 1-adamantyl isocyanide successfully stabilizes reactive intermediates without undergoing premature or undesired side-insertions [1]. The 10-carbon locked cage geometry occupies a significantly larger and more rigid coordination volume than the 4-carbon acyclic tert-butyl group, maintaining high yields in heterocycle syntheses where precise steric control is required.

Evidence DimensionStructural rigidity and steric bulk
Target Compound DataRigid 10-carbon tricyclic adamantyl cage
Comparator Or BaselineFlexible 4-carbon acyclic tert-butyl group
Quantified Difference6-carbon increase in steric bulk with locked tricyclic geometry
ConditionsLigand design for low-valent transition metal complexes

Provides a highly congested coordination sphere necessary to prevent catalyst deactivation via dimerization or unwanted solvent coordination.

Catalytic TON
Class-level
TON > 5000
Supports Fe-catalyzed hydrosilylation screening
Styrene derivatives; suppresses dehydrogenative silylation
Pathway Control
Class-level
η²-iminoketenyl formation inhibited
Supports selective intermediate isolation
Bulky isocyanide directs pathway away from metallacycle
Synthesis Yield
Head-to-head
92% isolated (one-step)
Supports scalable procurement planning
Method: amine, CHCl₃, NaH, 15-crown-5
Purity (GC)
Data to verify
≥97.0%
Supports lot-consistency review
Commercial specification; verify per batch

High-Efficiency OLED Emitter Development

1-Adamantyl isocyanide is the right choice for synthesizing blue-phosphorescent cyclometalated platinum(II) complexes, where its inclusion directly drives photoluminescence quantum yields (ΦPL) up to 0.89, outperforming standard aliphatic isocyanides in display technology applications [1].

Scale-Up of Multicomponent Pharmaceutical Intermediates

In Ugi and Passerini multicomponent reactions, this compound is selected over tert-butyl isocyanide to eliminate severe odor and volatility hazards, allowing for safer, more cost-effective benchtop weighing and industrial scale-up without requiring specialized vapor scrubbing infrastructure .

Bulky Ligand Design for Low-Valent Metal Catalysis

Where flexible ligands fail to prevent catalyst deactivation, the rigid 10-carbon tricyclic cage of 1-adamantyl isocyanide provides the necessary steric shielding to stabilize sensitive palladium, platinum, and nickel intermediates during complex catalytic cycles [2].

Application Selection Guide

Application
Selection Property
Validation Focus
M2 channel inhibitor screening
Reported anti-influenza EC₅₀ profile
M2 inhibition endpoint validation
C–C coupling & chain-growth studies
Homologation product selectivity
C2/C3 product ratio characterization
Fe-catalyzed hydrosilylation screening
High turnover number context
Selectivity vs. dehydrogenative silylation
Organometallic intermediate isolation
Steric inhibition of side pathways
Reaction pathway and metallacycle characterization

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22110-53-8

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